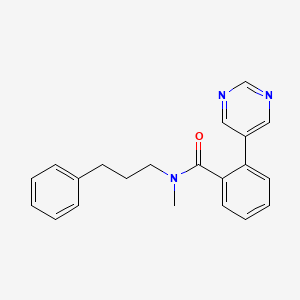![molecular formula C12H13FN2O3 B7592901 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension. It was developed by Boryung Pharmaceutical Company, South Korea, and was approved by the Korean Food and Drug Administration in 2010. Fimasartan has been shown to be effective in reducing blood pressure and improving cardiovascular outcomes in clinical trials.
作用機序
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one selectively blocks the binding of angiotensin II to the angiotensin II type 1 receptor, which leads to vasodilation and a decrease in blood pressure. 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been shown to have a higher affinity for the angiotensin II type 1 receptor than other angiotensin II receptor antagonists, which may contribute to its superior efficacy in reducing blood pressure.
Biochemical and Physiological Effects:
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been shown to effectively reduce blood pressure and improve cardiovascular outcomes in preclinical and clinical studies. In addition to its antihypertensive effects, 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been shown to have beneficial effects on endothelial function, inflammation, and oxidative stress. 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has also been shown to be well-tolerated in clinical trials, with a low incidence of adverse events.
実験室実験の利点と制限
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has several advantages for use in lab experiments. It has a high affinity for the angiotensin II type 1 receptor, which makes it a potent and selective antagonist. 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has also been shown to be well-tolerated in clinical trials, which suggests that it may have a favorable safety profile. However, 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one is also only available as a commercial product, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one. One area of research is the investigation of 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one's effects on cardiovascular outcomes in specific patient populations, such as those with diabetes or chronic kidney disease. Another area of research is the development of new formulations of 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one with improved pharmacokinetic properties, such as a longer half-life or improved bioavailability. Finally, the investigation of 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one's effects on other physiological systems, such as the immune system, may provide new insights into its potential therapeutic uses.
合成法
The synthesis method of 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one involves the reaction of 2-fluoro-5-methylphenol with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-fluoro-5-methylphenoxy)acetate. The intermediate is then reacted with imidazolidin-2-one in the presence of a base to form 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one. The overall reaction scheme is shown below:
科学的研究の応用
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been extensively studied in preclinical and clinical trials. In preclinical studies, 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been shown to effectively reduce blood pressure and improve cardiovascular outcomes in animal models of hypertension. In clinical trials, 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been shown to be non-inferior to other angiotensin II receptor antagonists in reducing blood pressure and improving cardiovascular outcomes in patients with hypertension.
特性
IUPAC Name |
1-[2-(2-fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-8-2-3-9(13)10(6-8)18-7-11(16)15-5-4-14-12(15)17/h2-3,6H,4-5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLRQUOZRZLEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC(=O)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)


![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B7592866.png)
![N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)

![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)
![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)